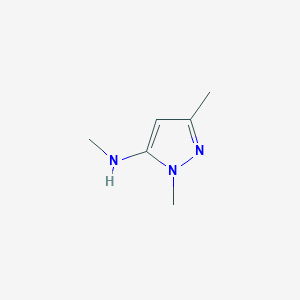

N,1,3-trimethyl-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,2,5-trimethylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5-4-6(7-2)9(3)8-5/h4,7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRSDMVJRJNKLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of the Aminopyrazole Scaffold

An In-Depth Technical Guide to the Synthesis of N,1,3-trimethyl-1H-pyrazol-5-amine

The 5-aminopyrazole framework is a privileged heterocyclic motif that serves as a cornerstone in the development of novel therapeutic agents and functional materials.[1][2] Its structural versatility and capacity for diverse chemical modifications have positioned it as a valuable scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] N,1,3-trimethyl-1H-pyrazol-5-amine, a specifically substituted derivative, represents a key building block for further molecular elaboration. The strategic placement of methyl groups at the N1 and C3 positions, along with the N-methylation of the C5-amino group, significantly influences the molecule's steric and electronic properties, making its efficient and regioselective synthesis a topic of considerable interest for researchers in drug discovery and process development.

This guide provides a comprehensive overview of the primary synthetic pathways to N,1,3-trimethyl-1H-pyrazol-5-amine, focusing on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. We will delve into the critical cyclocondensation reaction that forms the pyrazole core and the subsequent N-methylation step, offering field-proven insights to navigate the synthetic challenges involved.

Primary Synthetic Strategy: A Two-Stage Approach

The most logical and widely adopted strategy for the synthesis of N,1,3-trimethyl-1H-pyrazol-5-amine involves a two-stage process:

-

Stage 1: Pyrazole Core Formation via Cyclocondensation. Construction of the 1,3-dimethyl-1H-pyrazol-5-amine intermediate.

-

Stage 2: Exocyclic Amine Methylation. Introduction of the final methyl group onto the C5-amino moiety.

This approach allows for greater control over the regiochemical outcome and facilitates purification of the key intermediate before final functionalization.

Stage 1: Synthesis of 1,3-Dimethyl-1H-pyrazol-5-amine

The cornerstone of this synthesis is the condensation of a β-ketonitrile with a substituted hydrazine.[1] This reaction is one of the most versatile and efficient methods for constructing the 5-aminopyrazole ring system.

Core Reaction: Methylhydrazine and Acetoacetonitrile

The principal route involves the reaction between methylhydrazine and acetoacetonitrile (3-oxobutanenitrile). The mechanism proceeds through two key steps:

-

Hydrazone Formation: The more nucleophilic terminal nitrogen of methylhydrazine initiates an attack on the electrophilic carbonyl carbon of acetoacetonitrile. This is followed by dehydration to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the nitrile carbon, leading to a 5-imino-4,5-dihydro-1H-pyrazole, which rapidly tautomerizes to the aromatic 5-aminopyrazole product.[1]

Caption: N-methylation of the C5-amino group.

Quantitative Data Summary

While specific yield data for the complete synthesis of N,1,3-trimethyl-1H-pyrazol-5-amine is sparsely reported, the yields for the foundational steps can be inferred from analogous syntheses in the literature.

| Step | Reactants | Conditions | Typical Yield | Reference |

| 1. Cyclocondensation | Acetoacetonitrile, Methylhydrazine | Ethanol, Reflux, 2-4h | 80-90% | |

| 1. Cyclocondensation | β-Ketonitriles, Hydrazines (General) | Acetic Acid or Ethanol, Heat | Good to Excellent | |

| 2. N-Methylation | 5-Aminopyrazole, Methyl Iodide, K₂CO₃ | Acetone or DMF, RT, 12-24h | 60-75% | [3] |

Note: Yields are representative and can vary based on substrate, scale, and specific reaction conditions.

Detailed Experimental Protocols

The following protocols are self-validating and represent a robust methodology for the synthesis.

Protocol 1: Synthesis of 1,3-Dimethyl-1H-pyrazol-5-amine

Materials:

-

Methylhydrazine (4.61 g, 0.1 mol)

-

Acetoacetonitrile (8.31 g, 0.1 mol)

-

Ethanol (100 mL)

-

Glacial Acetic Acid (0.5 mL, catalyst)

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetoacetonitrile and ethanol. Stir until a homogeneous solution is formed.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Slowly add methylhydrazine dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 3 hours. Monitor the reaction progress using TLC (e.g., 50% Ethyl Acetate in Hexane).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.

-

Filter the resulting solid, wash with a small amount of cold ethanol, and dry under vacuum to yield 1,3-dimethyl-1H-pyrazol-5-amine as a crystalline solid.

-

Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected mass [M+H]⁺ would be approximately 112.09 g/mol .

Protocol 2: Synthesis of N,1,3-trimethyl-1H-pyrazol-5-amine

Materials:

-

1,3-Dimethyl-1H-pyrazol-5-amine (5.56 g, 0.05 mol)

-

Potassium Carbonate (K₂CO₃), anhydrous (8.29 g, 0.06 mol)

-

Methyl Iodide (7.80 g, 0.055 mol)

-

Acetone, anhydrous (150 mL)

Procedure:

-

To a 250 mL three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 1,3-dimethyl-1H-pyrazol-5-amine and anhydrous potassium carbonate.

-

Add anhydrous acetone and stir the suspension under a nitrogen atmosphere.

-

Dissolve the methyl iodide in 20 mL of anhydrous acetone and add it to the dropping funnel.

-

Add the methyl iodide solution dropwise to the stirred suspension over 30 minutes at room temperature.

-

Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

After the reaction is complete, filter off the potassium carbonate and wash the solid with acetone.

-

Combine the filtrate and washings, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexane) to afford N,1,3-trimethyl-1H-pyrazol-5-amine.

-

Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity. The expected mass [M+H]⁺ would be approximately 126.11 g/mol .

Conclusion

The synthesis of N,1,3-trimethyl-1H-pyrazol-5-amine is most effectively accomplished through a two-stage process involving a regioselective cyclocondensation followed by a controlled N-methylation. By understanding the underlying mechanisms and carefully selecting reagents and conditions, researchers can reliably produce this valuable chemical intermediate. The protocols and insights provided in this guide offer a robust framework for laboratory synthesis, enabling further exploration of the rich chemistry and potential applications of substituted aminopyrazoles in drug development and beyond.

References

-

Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (2025). ResearchGate. [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2016). National Institutes of Health (NIH). [Link]

-

N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). ACS Publications. [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

-

N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). ACS Publications. [Link]

- Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine. (2013).

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2024). MDPI. [Link]

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1,3,5-Trimethyl-1H-pyrazol-4-amine

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3,5-trimethyl-1H-pyrazol-4-amine (CAS No: 28466-21-9). Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's structural and physicochemical characteristics. It outlines detailed, field-proven methodologies for the experimental determination of key parameters such as melting point, boiling point, water solubility, and pKa. The guide also discusses the compound's chemical reactivity, stability, and safety considerations, grounding all information in authoritative references to ensure scientific integrity. Visualized workflows and tabulated data are provided to facilitate understanding and application in a laboratory setting.

Introduction and Compound Identification

1,3,5-Trimethyl-1H-pyrazol-4-amine is a substituted aminopyrazole, a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1] A precise understanding of the physicochemical properties of this specific molecule is fundamental for its development as a potential therapeutic agent, influencing everything from its synthesis and purification to its formulation and pharmacokinetic profile.

This guide serves as a central repository of technical information for 1,3,5-trimethyl-1H-pyrazol-4-amine, with a focus on practical, verifiable experimental protocols. It is structured to provide not just data, but also the scientific reasoning behind the methodologies presented.

Compound Identification:

| Identifier | Value | Source |

| IUPAC Name | 1,3,5-trimethyl-1H-pyrazol-4-amine | PubChem[2] |

| CAS Number | 28466-21-9 | PubChem[2] |

| Molecular Formula | C₆H₁₁N₃ | PubChem[2] |

| Molecular Weight | 125.17 g/mol | PubChem[2] |

| Canonical SMILES | CC1=C(C(=NN1C)C)N | PubChem[2] |

| InChI Key | SSDGMKHZMNTWLS-UHFFFAOYSA-N | PubChem[2] |

Core Physicochemical Properties

A compound's physical and chemical properties are critical determinants of its behavior in both chemical and biological systems. This section details the known and predicted properties of 1,3,5-trimethyl-1H-pyrazol-4-amine and provides robust protocols for their experimental verification.

Physical Properties

The physical state, melting point, and boiling point are fundamental characteristics that inform on the purity, handling, and processing of a chemical substance.

Table of Physical Properties:

| Property | Value | Data Type |

| Physical Form | Crystals or crystalline powder | Experimental |

| Appearance | White to cream to pale brown | Experimental |

| Melting Point | 100.0 - 106.0 °C | Experimental[3] |

| Boiling Point | Not Experimentally Determined | - |

| Water Solubility | Not Experimentally Determined | - |

The melting point is a sensitive indicator of purity.[4] The capillary method is a widely accepted and reliable technique for its determination.

Methodology Rationale: This method relies on the precise observation of the phase transition from solid to liquid within a controlled heating environment. The narrow temperature range of melting is indicative of a pure compound.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample of 1,3,5-trimethyl-1H-pyrazol-4-amine is completely dry and finely powdered.

-

Capillary Loading: Introduce the powdered sample into a capillary tube, ensuring the open end is used for loading. Tap the sealed end of the tube gently on a hard surface to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Commence heating at a rapid rate until the temperature is approximately 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.

Caption: Workflow for Melting Point Determination.

While no experimental boiling point is currently documented, the following protocol can be employed for its determination.

Methodology Rationale: This micro-scale method determines the boiling point by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. This is indicated by the cessation of bubble evolution and the entry of the liquid into an inverted capillary.

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount (0.5-1 mL) of liquid 1,3,5-trimethyl-1H-pyrazol-4-amine into a small test tube.

-

Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Apparatus Assembly: Attach the test tube to a thermometer and immerse the assembly in a heating bath (e.g., mineral oil).

-

Heating: Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation and Recording: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Caption: Workflow for Boiling Point Determination.

Chemical Properties

The chemical properties of a compound, such as its solubility and acidity/basicity (pKa), are paramount for understanding its behavior in solution, which is critical for drug development.

Table of Chemical Properties:

| Property | Value | Data Type |

| Water Solubility | Not Experimentally Determined | - |

| pKa | Not Experimentally Determined | - |

The aqueous solubility of a compound is a key factor in its absorption and distribution in biological systems. The OECD Guideline 105 provides a standardized method for its determination.[5][6][7] The flask method is suitable for substances with solubilities above 10 mg/L.[5][8]

Methodology Rationale: This method determines the saturation mass concentration of the substance in water at a given temperature by allowing the system to reach equilibrium. Subsequent analysis of the aqueous phase provides the solubility value.

Step-by-Step Protocol:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and to determine the appropriate sample mass and analytical method.

-

Equilibration: An excess amount of 1,3,5-trimethyl-1H-pyrazol-4-amine is added to a known volume of distilled water in a flask. The flask is then agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

-

Analysis: The concentration of 1,3,5-trimethyl-1H-pyrazol-4-amine in the clear aqueous phase is determined using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

Calculation: The water solubility is expressed in g/L or mg/L.

Caption: Workflow for Water Solubility Determination (Flask Method).

The pKa value(s) of a molecule dictate its ionization state at a given pH, which profoundly impacts its solubility, permeability, and interaction with biological targets. Potentiometric titration is a highly accurate method for determining pKa.

Methodology Rationale: This technique involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the protonated and deprotonated forms of the analyte are present in equal concentrations.

Step-by-Step Protocol:

-

Apparatus Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: Prepare a solution of 1,3,5-trimethyl-1H-pyrazol-4-amine of known concentration (e.g., 0.01 M) in water or a suitable co-solvent if solubility is low.

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a stirrer in the solution.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) as 1,3,5-trimethyl-1H-pyrazol-4-amine is expected to be basic. Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the steepest part of the curve (the equivalence point). More accurately, the pKa is the pH at the half-equivalence point.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Chemical Reactivity and Stability

The pyrazole ring is a stable aromatic system. The reactivity of 1,3,5-trimethyl-1H-pyrazol-4-amine is primarily influenced by the amino group at the C4 position and the nitrogen atoms within the pyrazole ring.

-

Basicity: The amino group at C4 and the pyridine-like nitrogen atom (N2) are the main basic centers. The N-methylation at position 1 prevents its participation in acid-base chemistry. The pKa of the conjugate acid will quantify this basicity.

-

Nucleophilicity: The exocyclic amino group is a potent nucleophile and is expected to react with various electrophiles, such as acylating and alkylating agents.

-

Electrophilic Aromatic Substitution: The pyrazole ring is generally susceptible to electrophilic attack. However, the electron-donating amino group at C4 will further activate the ring, though the positions for substitution are limited in this fully substituted ring.

-

Stability: The compound is expected to be stable under normal laboratory conditions. Strong oxidizing agents and extreme pH conditions should be avoided. The pyrazole ring itself is generally resistant to oxidation.[1]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of identity of 1,3,5-trimethyl-1H-pyrazol-4-amine.

Summary of Available Spectroscopic Data:

| Technique | Data Highlights | Source |

| Mass Spectrometry (GC-MS) | Molecular Ion (m/z): 125. Key fragments at m/z 58, 56, 42. | PubChem[2] |

| Infrared (IR) Spectroscopy | Data available from KBr-Pellet FTIR. | PubChem[2] |

| ¹³C NMR Spectroscopy | Data available. | PubChem[2] |

| ¹⁵N NMR Spectroscopy | Data available. | PubChem[2] |

Safety and Handling

Based on aggregated GHS information, 1,3,5-trimethyl-1H-pyrazol-4-amine should be handled with appropriate precautions.

GHS Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Recommended Handling Procedures:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide provides a detailed overview of the known physical and chemical properties of 1,3,5-trimethyl-1H-pyrazol-4-amine and outlines robust, standardized protocols for the experimental determination of key missing parameters. The provided information on its identity, properties, reactivity, and safety is intended to support researchers and drug development professionals in their work with this compound. Adherence to the described experimental methodologies will ensure the generation of high-quality, reliable data, which is crucial for advancing scientific understanding and potential therapeutic applications.

References

-

OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. OECD Publishing. [Link]

-

Venzmer, J. (2023). Water-soluble or Not? A Simple Question Difficult to Answer. TEGEWA. [Link]

-

U.S. Environmental Protection Agency. (1996). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method. [Link]

-

MDPI. (2002). 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. Molbank, 2002(3), M281. [Link]

-

Environment Canada. (2014). Guidance Document for the New Substances Notification Regulations (Chemicals and Polymers). [Link]

-

Situ Biosciences. OECD 105 - Water Solubility. [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link]

-

PubChem. 1,3,5-Trimethylpyrazole. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2025). Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. [Link]

-

PubChem. 1,3,5-trimethyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. [Link]

-

ResearchGate. (1998). Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116). [Link]

-

Elmaati, T. M. A., et al. (2007). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 12(3), 604-611. [Link]

- Google Patents. (1997).

-

Cerkovnik, J., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(10), 2465. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. InDrug Bioavailability (pp. 119-158). John Wiley & Sons, Inc. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,3,5-trimethyl-1H-pyrazol-4-amine | C6H11N3 | CID 161603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Amino-1,3,5-trimethyl-1H-pyrazole, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. OECD 105 - Phytosafe [phytosafe.com]

- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 6. filab.fr [filab.fr]

- 7. tegewa.de [tegewa.de]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-depth Technical Guide to the Molecular Structure of N,1,3-trimethyl-1H-pyrazol-5-amine

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in contemporary medicinal and materials science.[1][2] Its unique structural and electronic properties make it a "privileged scaffold," frequently incorporated into a vast array of molecules with significant pharmacological and agrochemical applications.[2][3] N,1,3-trimethyl-1H-pyrazol-5-amine is a member of the 5-aminopyrazole subclass, which are polyfunctional compounds of immense synthetic utility.[4] The primary amine at the C5 position serves as a critical nucleophilic handle, enabling the construction of diverse molecular architectures and fused heterocyclic systems.[4] This guide provides a comprehensive technical analysis of the molecular structure of N,1,3-trimethyl-1H-pyrazol-5-amine, detailing the synergistic application of modern analytical techniques for its unambiguous characterization.

Foundational Molecular Profile

A precise understanding of a molecule begins with its fundamental properties. For N,1,3-trimethyl-1H-pyrazol-5-amine, these defining characteristics provide the basis for all subsequent structural analysis.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁N₃ | [5] |

| Molecular Weight | 125.17 g/mol | [6] |

| IUPAC Name | 1,3,5-trimethyl-1H-pyrazol-4-amine | [6] |

| CAS Registry Number | 28466-21-9 | [5] |

| Canonical SMILES | CC1=C(C(=NN1C)C)N | [6] |

Note: The user-provided topic name "N,1,3-trimethyl-1H-pyrazol-5-amine" and the IUPAC name "1,3,5-trimethyl-1H-pyrazol-4-amine" from databases like PubChem and NIST refer to different isomers. This guide will proceed by analyzing the structure corresponding to the provided name: N,1,3-trimethyl-1H-pyrazol-5-amine . The principles and techniques described are directly applicable to the characterization of any isomer in this family.

Visualizing the Core Structure

The arrangement of atoms in N,1,3-trimethyl-1H-pyrazol-5-amine forms a distinct heterocyclic framework.

Caption: 2D structure of N,1,3-trimethyl-1H-pyrazol-5-amine.

Synthesis Context: The Genesis of the 5-Aminopyrazole Core

The synthesis of N,1,3-trimethyl-1H-pyrazol-5-amine is rooted in established methodologies for creating the 5-aminopyrazole ring. The most versatile and widely adopted approach involves the condensation of a β-ketonitrile with a substituted hydrazine.[3][7]

This reaction proceeds through a well-defined mechanism:

-

Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.[3]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone then attacks the nitrile carbon, leading to ring closure.[3]

-

Tautomerization: A final proton shift yields the aromatic 5-aminopyrazole ring system.

The specific substitution pattern of N,1,3-trimethyl-1H-pyrazol-5-amine is achieved by selecting the appropriate starting materials: 3-oxobutyronitrile (acetoacetonitrile) and 1,2-dimethylhydrazine.

Caption: Generalized synthesis pathway for 5-aminopyrazoles.

Comprehensive Structural Elucidation Workflow

Confirming the molecular structure of a synthesized compound is a non-negotiable step in chemical research, demanding a self-validating system of orthogonal analytical techniques. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides an unassailable confirmation of the identity and purity of N,1,3-trimethyl-1H-pyrazol-5-amine.

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

NMR spectroscopy is the most powerful technique for determining the precise connectivity and chemical environment of atoms in a molecule. For N,1,3-trimethyl-1H-pyrazol-5-amine, ¹H and ¹³C NMR spectra provide a detailed atomic fingerprint.

¹H NMR Analysis: The proton NMR spectrum is expected to show four distinct signals:

-

Three Singlets (3H each): Corresponding to the three magnetically non-equivalent methyl groups (N1-CH₃, C3-CH₃, and the amine protons, though the NH₂ signal may be broad and its integration variable due to exchange with trace water in the solvent).

-

One Singlet (1H): A sharp signal for the lone proton at the C4 position of the pyrazole ring. The chemical shift of this proton is indicative of the electronic nature of the aromatic ring.

¹³C NMR Analysis: The carbon NMR spectrum will complement the proton data, showing signals for each unique carbon atom:

-

Three Methyl Carbons: Resonances for the N1-CH₃ and C3-CH₃ carbons.

-

Three Ring Carbons: Signals for C3, C4, and C5 of the pyrazole core. The chemical shifts reveal the electronic density at each position; for instance, the C4 carbon in similar pyrazole rings is noted to be highly shielded (high electron density), resulting in an upfield shift.[1]

Predicted NMR Spectroscopic Data (in CDCl₃)

| Assignment | ¹H δ (ppm) | ¹³C δ (ppm) | Rationale & Comparative Insights |

| NH₂ | ~3.0-4.0 (broad s) | - | Position is variable and depends on concentration and solvent. Broadness is due to quadrupole effects and proton exchange. |

| C4 -H | ~5.5-6.0 (s) | ~85-95 | The C4-H is a singlet as it has no adjacent protons. The high electron density of the π-excessive pyrazole ring at C4 results in a significant upfield shift for both the proton and carbon signals compared to typical aromatic systems.[1] |

| N1 -CH₃ | ~3.5-3.8 (s) | ~34-38 | This methyl group is attached to a nitrogen within the aromatic ring, leading to a characteristic downfield shift. |

| C3 -CH₃ | ~2.1-2.4 (s) | ~12-16 | A typical chemical shift for a methyl group attached to an sp²-hybridized carbon of an aromatic ring. |

| C5 | - | ~150-155 | The carbon atom bearing the electron-donating amino group is expected to be significantly deshielded. |

| C3 | - | ~145-150 | The substituted C3 carbon atom within the pyrazole ring. |

Note: These are predicted values based on published data for structurally similar compounds.[1][8] 2D NMR experiments (COSY, HSQC, HMBC) are required for definitive assignment by correlating proton and carbon signals.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing definitive evidence for the presence of specific functional groups. The IR spectrum of N,1,3-trimethyl-1H-pyrazol-5-amine is characterized by several key absorption bands.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3400-3250 | Asymmetric & Symmetric Stretch | N-H (Primary Amine) | The presence of two distinct bands in this region is a hallmark of a primary amine (-NH₂), confirming the amine functionality.[9] |

| 2980-2850 | C-H Stretch | -CH₃ (Alkyl) | Confirms the presence of the methyl groups. |

| 1650-1580 | N-H Bend (Scissoring) | N-H (Primary Amine) | A sharp band that further corroborates the primary amine assignment.[9] |

| 1580-1600 | C=N / C=C Stretch | Pyrazole Ring | These vibrations are characteristic of the aromatic pyrazole ring system.[10] |

| 1335-1250 | C-N Stretch | Aromatic Amine | Indicates the bond between the pyrazole ring (aromatic system) and the amine nitrogen.[9] |

Mass Spectrometry (MS): Molecular Weight and Formula Verification

Mass spectrometry provides the exact molecular weight and, with high resolution, the elemental composition of the molecule.

-

Electron Ionization (EI-MS): This technique would show a molecular ion peak (M⁺) at an m/z value corresponding to the integer mass of the molecule (125 amu). The fragmentation pattern would provide additional structural clues.

-

High-Resolution Mass Spectrometry (HRMS): HRMS is the definitive method for confirming the molecular formula. It measures the mass-to-charge ratio to several decimal places. For N,1,3-trimethyl-1H-pyrazol-5-amine (C₆H₁₁N₃), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimental value, with an acceptable error of less than 5 ppm. This provides irrefutable evidence of the elemental composition.

Standard Operating Protocol: Structural Verification of N,1,3-trimethyl-1H-pyrazol-5-amine

This protocol outlines the self-validating workflow for the structural confirmation of a newly synthesized batch of the target compound.

1. Sample Preparation:

- Ensure the sample is purified to >95% purity, as confirmed by a preliminary technique like LC-MS or TLC.

- For NMR: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

- For IR: Place a small amount of the solid or liquid sample directly onto the diamond crystal of an FTIR-ATR accessory.

- For HRMS: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

2. Data Acquisition:

- NMR:

- Acquire ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra on a 400 MHz or higher spectrometer.

- Ensure sufficient scans for a good signal-to-noise ratio, particularly for the ¹³C and 2D spectra.

- IR:

- Record the spectrum from 4000 to 400 cm⁻¹.

- Perform a background scan prior to the sample scan.

- HRMS:

- Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

- Acquire data in positive ion mode to observe the [M+H]⁺ ion.

3. Data Analysis and Cross-Validation:

- Step 1 (MS): Confirm the measured exact mass matches the calculated mass for C₆H₁₁N₃, verifying the molecular formula.

- Step 2 (IR): Identify the key vibrational bands corresponding to the N-H (two bands) and C=N functional groups. The presence of the dual N-H stretch is critical evidence for the primary amine.

- Step 3 (NMR):

- Integrate the ¹H NMR spectrum to confirm the proton count (3H, 3H, 3H, 1H).

- Use the HSQC spectrum to link each proton signal to its directly attached carbon.

- Use the HMBC spectrum to establish long-range (2-3 bond) correlations. For example, correlations from the N1-CH₃ protons to C5 and N2, and from the C4-H to C3 and C5, will definitively establish the substitution pattern on the pyrazole ring.

- Step 4 (Final Confirmation): The structure is considered unambiguously confirmed only when the data from all three techniques are consistent and fully support the proposed structure of N,1,3-trimethyl-1H-pyrazol-5-amine.

Significance and Applications

The structural framework of N,1,3-trimethyl-1H-pyrazol-5-amine is not merely of academic interest. It serves as a valuable building block in the development of more complex molecules. For example, derivatives of 1,3,5-trimethylpyrazole are used in the synthesis of novel malonamides investigated for their biological activities.[11] The amine group at the C5 position is a key point for diversification, allowing chemists to readily modify the scaffold to optimize interactions with biological targets, leading to the discovery of new therapeutic agents and crop protection chemicals.[11][12]

References

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

-

Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Institutes of Health (NIH). [Link]

-

1,3,5-Trimethyl-1H-pyrazol-4-amine. NIST WebBook. [Link]

-

1,3,5-trimethyl-1H-pyrazol-4-amine. PubChem, National Center for Biotechnology Information. [Link]

-

Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Institutes of Health (NIH). [Link]

-

Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. National Institutes of Health (NIH). [Link]

-

1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]

-

Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines. ACS Publications. [Link]

- Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.

-

Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. ResearchGate. [Link]

-

Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. ACS Publications. [Link]

-

Pyrazolo[1,5-a][1][2][4]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. MDPI. [Link]

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

-

1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. ResearchGate. [Link]

-

Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. National Institutes of Health (NIH). [Link]

-

1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. TSI Journals. [Link]

-

Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. PubMed. [Link]

-

Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Applicable Chemistry. [Link]

-

IR: amines. University of Calgary. [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. National Institutes of Health (NIH). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3,5-Trimethyl-1H-pyrazol-4-amine [webbook.nist.gov]

- 6. 1,3,5-trimethyl-1H-pyrazol-4-amine | C6H11N3 | CID 161603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. jocpr.com [jocpr.com]

- 11. Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to N,1,3-trimethyl-1H-pyrazol-5-amine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N,1,3-trimethyl-1H-pyrazol-5-amine is a substituted aminopyrazole that holds significant potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical identity, synthesis, spectroscopic characterization, reactivity, and applications, with a focus on its role in drug discovery and agrochemical development. Detailed protocols, mechanistic insights, and extensive references are provided to empower researchers in their exploration of this valuable scaffold.

Chemical Identity and Physicochemical Properties

N,1,3-trimethyl-1H-pyrazol-5-amine, also known as 1,3-dimethyl-5-(methylamino)pyrazole, is a five-membered heterocyclic compound. Its core structure consists of a pyrazole ring with methyl groups at positions N1 and C3, and a methylamino group at the C5 position.

| Property | Value | Source(s) |

| Molecular Formula | C6H11N3 | [1][2] |

| Molecular Weight | 125.17 g/mol | [1][2] |

| CAS Number | 103068-68-4 | [1][2] |

| Appearance | Predicted: Liquid | N/A |

| Density | 1.06 ± 0.1 g/cm³ (Predicted) | [1] |

| Boiling Point | 234.4 ± 20.0 °C (Predicted) | [1] |

| Flash Point | 95.6 °C (Predicted) | [2] |

| Refractive Index | 1.542 (Predicted) | [2] |

digraph "N_1_3_trimethyl_1H_pyrazol_5_amine" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=1234]; node [shape=plaintext];// Atom nodes N1 [label="N", pos="0,1!", color="#4285F4", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; N2 [label="N", pos="-0.87,0.5!", color="#4285F4", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C3 [label="C", pos="-0.87,-0.5!", color="#5F6368", fontcolor="#FFFFFF", style=filled, fillcolor="#5F6368"]; C4 [label="C", pos="0,-1!", color="#5F6368", fontcolor="#FFFFFF", style=filled, fillcolor="#5F6368"]; C5 [label="C", pos="0.87,-0.5!", color="#5F6368", fontcolor="#FFFFFF", style=filled, fillcolor="#5F6368"]; C_N1 [label="CH3", pos="0,2!", color="#34A853", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853"]; C_C3 [label="CH3", pos="-1.74,-1!", color="#34A853", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853"]; N_C5 [label="NH", pos="1.74,-1!", color="#EA4335", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; C_N_C5 [label="CH3", pos="2.61,-0.5!", color="#34A853", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853"];

// Bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- C_N1; C3 -- C_C3; C5 -- N_C5; N_C5 -- C_N_C5; }

Figure 1: 2D structure of N,1,3-trimethyl-1H-pyrazol-5-amine.

Synthesis and Characterization

Proposed Synthetic Pathway

A common and effective method for the synthesis of 5-aminopyrazoles is the reaction of a β-ketonitrile with a substituted hydrazine. For N,1,3-trimethyl-1H-pyrazol-5-amine, a logical approach would involve the condensation of N-methylacetoacetamide with methylhydrazine.

Figure 2: Proposed synthesis workflow for N,1,3-trimethyl-1H-pyrazol-5-amine.

General Experimental Protocol (Hypothetical)

It is crucial to note that this is a generalized protocol based on similar reactions and requires optimization and validation.

-

Reaction Setup: To a solution of N-methylacetoacetamide (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add methylhydrazine (1.1 eq) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux for a period of 4-12 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N,1,3-trimethyl-1H-pyrazol-5-amine.

Spectroscopic Characterization

The structural elucidation of N,1,3-trimethyl-1H-pyrazol-5-amine relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, the expected spectral data can be predicted based on the analysis of similar structures.

2.3.1. 1H and 13C NMR Spectroscopy

| Assignment | 1H Chemical Shift (δ, ppm) - Predicted | 13C Chemical Shift (δ, ppm) - Predicted |

| N1-CH3 | 3.5 - 3.8 (s, 3H) | 35 - 40 |

| C3-CH3 | 2.1 - 2.4 (s, 3H) | 10 - 15 |

| C4-H | 5.2 - 5.6 (s, 1H) | 85 - 95 |

| NH-CH3 | 2.7 - 3.0 (s, 3H) | 30 - 35 |

| NH | Variable, broad singlet | N/A |

| C3 | N/A | 145 - 155 |

| C5 | N/A | 150 - 160 |

Causality behind Predicted Shifts:

-

The N1-methyl protons are expected to be downfield due to the direct attachment to the electronegative nitrogen atom within the aromatic ring.

-

The C3-methyl protons will likely appear in the typical allylic region.

-

The C4-proton is on an electron-rich aromatic ring, and its chemical shift will be influenced by the adjacent substituents.

-

The N-methyl protons of the amino group will be slightly downfield due to the nitrogen's electron-withdrawing effect.

-

In the 13C NMR spectrum, the C3 and C5 carbons, being attached to nitrogen atoms, will resonate at lower field.

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm-1) | Assignment |

| 3300 - 3500 | N-H stretching (secondary amine) |

| 2850 - 3000 | C-H stretching (aliphatic) |

| ~1600 | C=N and C=C stretching (pyrazole ring) |

| 1450 - 1550 | N-H bending |

| 1000 - 1300 | C-N stretching |

2.3.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M+) at m/z 125. The fragmentation pattern would be expected to involve the loss of methyl radicals (M-15), and cleavage of the exocyclic N-C bond.

Reactivity Profile

The reactivity of N,1,3-trimethyl-1H-pyrazol-5-amine is dictated by the nucleophilic character of the exocyclic amino group and the pyrazole ring itself.

N-Functionalization

The secondary amine at the C5 position is a key site for further functionalization. It can readily undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

-

Alkylation: Introduction of further alkyl groups using alkyl halides.

-

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form more complex secondary or tertiary amines.

Ring Functionalization

While the C4 position of the pyrazole ring is substituted with a hydrogen atom, it can potentially undergo electrophilic substitution reactions, although the electron-donating amino group at C5 will influence the regioselectivity.

Applications in Research and Development

The aminopyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. N,1,3-trimethyl-1H-pyrazol-5-amine serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic or agrochemical applications.

Drug Discovery

The pyrazole nucleus is a core component of many drugs, including anti-inflammatory agents, kinase inhibitors, and central nervous system-targeting compounds. The ability to easily functionalize the amino group of N,1,3-trimethyl-1H-pyrazol-5-amine makes it an attractive scaffold for generating libraries of compounds for high-throughput screening in drug discovery programs.

4.1.1. Kinase Inhibitors

The aminopyrazole motif is a common feature in many kinase inhibitors. By modifying the substituents on the pyrazole ring and the amino group, it is possible to tune the binding affinity and selectivity for specific kinases, which are key targets in oncology and inflammatory diseases.

Agrochemicals

Pyrazole derivatives have also found extensive use in the agrochemical industry as herbicides, insecticides, and fungicides. The structural features of N,1,3-trimethyl-1H-pyrazol-5-amine can be incorporated into novel pesticide candidates. For instance, the pyrazole ring is a key component of several commercial pesticides.

Conclusion

N,1,3-trimethyl-1H-pyrazol-5-amine is a valuable and versatile chemical entity with significant potential for the development of new pharmaceuticals and agrochemicals. Its straightforward, albeit not yet specifically documented, synthesis and the reactivity of its functional groups provide a solid foundation for the creation of diverse molecular libraries. Further exploration of the synthesis and biological activity of derivatives of this compound is warranted to fully unlock its potential in various fields of chemical research.

References

-

PubChem. 1,3,5-trimethyl-1H-pyrazol-4-amine | C6H11N3 | CID 161603. Available from: [Link]

-

PubChem. 1,3-dimethyl-1H-pyrazol-5-ol | C5H8N2O | CID 2766847. Available from: [Link]

-

NIST. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Available from: [Link]

-

ChemBK. N,1,3-Trimethyl-1H-pyrazole-5-amine. Available from: [Link]

-

ChemBK. N,1,3-Trimethyl-1H-Pyrazol-5-Amine(WX607142). Available from: [Link]

- Google Patents. CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.

-

ResearchGate. Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative | Request PDF. Available from: [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]

-

ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. Available from: [Link]

-

NIH. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC. Available from: [Link]

-

NIH. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC. Available from: [Link]

-

ResearchGate. A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. Available from: [Link]

-

JOCPR. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]

-

MDPI. 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. Available from: [Link]

-

PharmaCompass.com. 3-amino-5-methyl pyrazole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]

-

MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]

Sources

- 1. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines | MDPI [mdpi.com]

- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

potential applications of pyrazole derivatives in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a multitude of clinically successful drugs across a wide therapeutic spectrum. This technical guide provides a comprehensive overview of the potential applications of pyrazole derivatives in medicinal chemistry, with a focus on their roles in oncology, inflammation, infectious diseases, and neurology. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and clinical significance of key pyrazole-containing agents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Enduring Appeal of the Pyrazole Ring

First described by Ludwig Knorr in 1883, the pyrazole ring has captivated medicinal chemists for over a century[1]. Its enduring appeal stems from a combination of favorable physicochemical properties. The pyrazole core is a stable aromatic system, resistant to many metabolic transformations, which contributes to improved pharmacokinetic profiles of drug candidates[2]. The two nitrogen atoms provide sites for hydrogen bonding, acting as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets[3]. Furthermore, the pyrazole ring can be readily functionalized at multiple positions, allowing for fine-tuning of steric and electronic properties to optimize potency and selectivity[4].

This versatility has led to the incorporation of the pyrazole moiety into a remarkable number of approved drugs, including the anti-inflammatory agent Celecoxib, the anti-cancer drug Ruxolitinib, and the erectile dysfunction treatment Sildenafil[5]. The continued exploration of pyrazole chemistry promises to yield a new generation of innovative medicines.

Synthetic Strategies: Building the Pyrazole Core

The construction of the pyrazole ring is a well-established area of organic synthesis, with numerous reliable methods at the disposal of medicinal chemists. The most common and versatile approach is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

Knorr Pyrazole Synthesis: A Classic and Versatile Method

The Knorr synthesis and its variations remain a cornerstone for constructing substituted pyrazoles. The general workflow involves the reaction of a β-ketoester with a hydrazine.

Experimental Protocol: Synthesis of a Substituted Pyrazole via Knorr Condensation

Objective: To synthesize 1,3-diphenyl-1H-pyrazole as a representative example.

Materials:

-

1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane)

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid

-

Standard laboratory glassware and purification apparatus (recrystallization/chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-diphenyl-1,3-propanedione (1.0 eq) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

-

Isolation and Purification: Collect the crude product by filtration. Wash the solid with cold ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the synthesized 1,3-diphenyl-1H-pyrazole using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Other Synthetic Approaches

Beyond the Knorr synthesis, other methods offer access to diverse pyrazole substitution patterns. These include:

-

1,3-Dipolar Cycloaddition: The reaction of a diazo compound with an alkyne is a powerful method for constructing the pyrazole ring with high regioselectivity[6].

-

Reaction of α,β-Unsaturated Carbonyls: α,β-unsaturated aldehydes and ketones can react with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles[7].

-

Microwave and Ultrasound-Assisted Synthesis: Modern techniques such as microwave irradiation and ultrasound can significantly accelerate reaction times and improve yields in pyrazole synthesis, aligning with the principles of green chemistry[8].

Pyrazole Derivatives in Oncology: Targeting the Drivers of Cancer

The pyrazole scaffold is a prominent feature in a number of highly successful anti-cancer drugs, particularly kinase inhibitors. The ability of the pyrazole ring to participate in key hydrogen bonding interactions within the ATP-binding pocket of kinases makes it an ideal pharmacophore for this target class[8][9].

Tyrosine Kinase Inhibitors (TKIs)

Many FDA-approved TKIs incorporate a pyrazole core, highlighting its importance in cancer therapy[8]. These drugs have revolutionized the treatment of various malignancies.

| Drug Name (Brand Name) | Target(s) | Indication(s) |

| Crizotinib (Xalkori) | ALK, ROS1, MET | Non-small cell lung cancer (NSCLC) |

| Ruxolitinib (Jakafi) | JAK1, JAK2 | Myelofibrosis, polycythemia vera |

| Avapritinib (Ayvakit) | KIT, PDGFRA | Gastrointestinal stromal tumors (GIST) |

| Pralsetinib (Gavreto) | RET | NSCLC, thyroid cancer |

| Asciminib (Scemblix) | ABL1 | Chronic myeloid leukemia (CML) |

Table 1: Selected FDA-approved pyrazole-containing tyrosine kinase inhibitors.[8]

The mechanism of action of these inhibitors often involves the pyrazole core forming critical hydrogen bonds with the hinge region of the kinase domain, mimicking the adenine portion of ATP.

Figure 1: General binding mode of a pyrazole-based kinase inhibitor.

Other Anti-Cancer Mechanisms

Beyond kinase inhibition, pyrazole derivatives have demonstrated anti-cancer activity through various other mechanisms, including:

-

Tubulin Polymerization Inhibition: Some pyrazole derivatives can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis[8][9].

-

Cyclin-Dependent Kinase (CDK) Inhibition: Targeting CDKs with pyrazole-based compounds can halt aberrant cell cycle progression in cancer cells[8][9].

-

DNA Intercalation and Topoisomerase Inhibition: Certain pyrazole derivatives can interact with DNA and inhibit topoisomerase enzymes, leading to DNA damage and cell death[8][9].

Anti-inflammatory Applications: From COX-2 Inhibition to Novel Targets

The most well-known application of a pyrazole derivative in medicine is arguably that of Celecoxib (Celebrex), a selective cyclooxygenase-2 (COX-2) inhibitor.

Selective COX-2 Inhibition

The discovery of Celecoxib was a landmark in anti-inflammatory therapy. By selectively inhibiting COX-2, which is upregulated at sites of inflammation, while sparing the constitutively expressed COX-1 enzyme responsible for gastrointestinal cytoprotection, Celecoxib offered a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects[10][11][12]. The selectivity of Celecoxib is attributed to the sulfonamide side chain fitting into a side pocket of the COX-2 active site, an interaction not possible with the more constricted COX-1 active site.

Figure 2: Mechanism of action of Celecoxib as a selective COX-2 inhibitor.

Emerging Anti-inflammatory Targets

Pyrazole Derivatives in Combating Infectious Diseases

The pyrazole scaffold has also proven to be a valuable template for the development of antimicrobial and antiviral agents.

Antibacterial Agents

Several pyrazole-containing compounds have demonstrated potent antibacterial activity. Notably, the fifth-generation cephalosporin antibiotic Ceftolozane features a pyrazolium moiety. This structural feature contributes to its stability against certain β-lactamases, enzymes that confer bacterial resistance to many β-lactam antibiotics[3][5]. Ceftolozane, often in combination with a β-lactamase inhibitor like tazobactam, is used to treat serious infections caused by multidrug-resistant bacteria[5].

Antiviral and Antifungal Activity

Pyrazole derivatives have also been investigated for their antiviral and antifungal properties. Some compounds have shown activity against viruses such as HCV, acting as protease inhibitors[6]. Additionally, various pyrazole derivatives have exhibited promising antifungal activity[7].

Neurological and Other Therapeutic Applications

The therapeutic potential of pyrazole derivatives extends to the central nervous system and beyond.

Neurodegenerative Diseases

Recent research has highlighted the potential of pyrazole derivatives in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease[14]. Their mechanisms of action in this context are often multi-faceted, including the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which can improve cognitive function, as well as antioxidant and anti-inflammatory effects that may be neuroprotective.

Other Applications

The versatility of the pyrazole scaffold is further demonstrated by its presence in drugs for a wide range of other conditions:

-

Anticonvulsant Activity: Certain pyrazolone derivatives are being investigated for their potential as antiepileptic agents[15].

-

Antidepressant and Anxiolytic Effects: Some pyrazole compounds have shown promise as antidepressants and anxiolytics[6][16].

-

Cardiovascular and Metabolic Diseases: Pyrazole derivatives have been explored for their utility in treating cardiovascular conditions and metabolic disorders like obesity[4][9].

Structure-Activity Relationship (SAR) Insights

The extensive research into pyrazole derivatives has generated a wealth of SAR data, providing valuable guidance for the design of new and improved therapeutic agents. Key insights include:

-

Substitution at N1: The substituent at the N1 position of the pyrazole ring can significantly influence the compound's pharmacokinetic properties and target interactions. Aromatic or heteroaromatic rings at this position are common in kinase inhibitors.

-

Substitution at C3 and C5: The groups at the C3 and C5 positions are crucial for determining target selectivity and potency. For example, in many kinase inhibitors, these positions are occupied by groups that interact with the hydrophobic regions of the ATP-binding pocket.

-

Substitution at C4: The C4 position is often a site for introducing substituents that can modulate the overall physicochemical properties of the molecule, such as solubility and metabolic stability. The addition of electron-withdrawing groups at this position has been shown to enhance the antinociceptive efficacy of some pyrazole analogs[4].

Understanding these SAR principles is paramount for the rational design of novel pyrazole-based drugs with enhanced efficacy and safety profiles[17][18].

Conclusion and Future Perspectives

The pyrazole scaffold has unequivocally established itself as a cornerstone of modern medicinal chemistry. Its remarkable versatility and favorable drug-like properties have led to the development of numerous life-saving and life-improving medications. The ongoing exploration of novel synthetic methodologies, including green chemistry approaches, will undoubtedly expand the accessible chemical space of pyrazole derivatives[8]. As our understanding of complex diseases deepens, the rational design of multi-target pyrazole-based ligands holds immense promise for addressing conditions with intricate pathophysiologies. The continued investigation of this "privileged" heterocycle is certain to yield the next generation of innovative therapeutics, further solidifying the legacy of the pyrazole ring in the annals of drug discovery.

References

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025, March 4).

- New Insights on Carbonyl-Infused Bis-Pyrazoles: Synthesis and Significance. (2026, January 23).

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7).

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (n.d.).

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).

- Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents - MDPI. (2026, January 23).

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.).

- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - Oriental Journal of Chemistry. (n.d.).

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (n.d.).

- Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).

- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC - PubMed Central. (n.d.).

- A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. (n.d.).

- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.).

- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (n.d.).

- Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram - ResearchGate. (n.d.).

- Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.).

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (n.d.).

- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (n.d.).

- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026, January 8).

- Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (2022, September 5).

- Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.).

- Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease - ResearchGate. (n.d.).

- Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed. (2025, April 17).

- Celecoxib - Wikipedia. (n.d.).

Sources

- 1. jchr.org [jchr.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. Celecoxib - Wikipedia [en.wikipedia.org]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 14. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bioengineer.org [bioengineer.org]

- 18. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of pyrazole derivatives from primary amines

An In-Depth Technical Guide to the Synthesis of Pyrazole Derivatives from Primary Amines

Authored by a Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] While classical pyrazole syntheses traditionally commence from hydrazine derivatives, the direct and efficient utilization of readily available primary amines as starting materials represents a significant advancement in synthetic strategy. This guide provides an in-depth exploration of the methodologies for synthesizing pyrazole derivatives from primary amines, with a focus on field-proven insights and the causality behind experimental choices. We will dissect the core synthetic challenge—the transformation of an amine into a reactive hydrazine intermediate—and detail the subsequent cyclization strategies, including the venerable Knorr synthesis, reactions with unsaturated systems, and modern multicomponent approaches. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools.

The Strategic Imperative: From Primary Amine to Pyrazole

The direct synthesis of N-substituted pyrazoles from primary amines is not a trivial transformation, as the amine itself is not the immediate precursor for the pyrazole ring's nitrogen atoms. The foundational step in virtually all such syntheses is the conversion of the primary amine (R-NH₂) into a corresponding hydrazine derivative (R-NHNH₂). While N-alkyl pyrazoles are typically synthesized from often difficult-to-handle hydrazine derivatives, modern methods focus on the in situ generation of these hydrazines from primary amines, immediately followed by a cyclization reaction in a one-pot protocol.[4][5] This approach circumvents the need to isolate potentially unstable hydrazine intermediates and significantly enhances the efficiency and safety of the overall process.

The core logic of this synthetic strategy is visualized below.

Caption: General workflow for pyrazole synthesis from a primary amine.

The choice of aminating agent is critical. Oxaziridines and hydroxylamine derivatives are two prominent classes of reagents used for this transformation. For instance, electrophilic amination using a diethylketomalonate-derived oxaziridine can effectively convert primary amines into the corresponding N-Boc protected hydrazines, which can then be deprotected and cyclized.[4] An alternative one-pot method utilizes reagents like O-(p-nitrobenzoyl)hydroxylamine to generate the hydrazine in situ, which is immediately trapped by a 1,3-dicarbonyl compound.[5] The p-nitrobenzoic acid formed as a byproduct conveniently catalyzes the subsequent cyclization step.[5]

The Knorr Pyrazole Synthesis: A Time-Honored and Versatile Strategy

First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative is the most fundamental and widely employed method for constructing the pyrazole core.[1][6] When integrated with in situ hydrazine formation, it becomes a powerful tool for converting primary amines directly into polysubstituted pyrazoles.

Mechanism and Regioselectivity

The reaction proceeds via a two-stage mechanism:

-

Initial Condensation: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is often the rate-determining step and can be catalyzed by acid, which protonates the carbonyl oxygen, rendering the carbon more electrophilic.[7][8] This step forms a hydrazone or enamine intermediate.

-

Cyclization and Dehydration: The remaining free nitrogen atom then performs an intramolecular attack on the second carbonyl group. The resulting cyclic intermediate subsequently eliminates a molecule of water to yield the aromatic pyrazole ring.[8][9]

Caption: Mechanism of the Knorr Pyrazole Synthesis.

A critical consideration in the Knorr synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl (R¹ ≠ R²) is reacted with a substituted hydrazine (R-NHNH₂), two different regioisomeric pyrazole products can be formed. The outcome is dictated by which nitrogen atom of the hydrazine attacks which carbonyl group first. This is influenced by:

-

Steric Hindrance: The less sterically hindered carbonyl group is generally attacked preferentially.

-

Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is more susceptible to nucleophilic attack.

-

Nucleophilicity of Hydrazine Nitrogens: In a substituted hydrazine (R-NHNH₂), the terminal -NH₂ group is typically more nucleophilic than the substituted -NHR group.

Controlling this regioselectivity is a key challenge, and reaction conditions (e.g., pH, solvent, temperature) can be optimized to favor the formation of a single isomer.[1][10]

Experimental Protocol: One-Pot Synthesis of 1-Benzyl-3,5-diethylpyrazole

This protocol is adapted from a methodology involving the in situ generation of a hydrazine from a primary amine using an oxaziridine aminating agent, followed by Knorr cyclization.[4]

Step 1: In Situ Hydrazine Formation

-

To a solution of benzylamine (1.0 equiv) in dichloromethane (DCM, 0.17 M), add the oxaziridine aminating agent (1.0 equiv).

-

Stir the reaction mixture under a nitrogen atmosphere at room temperature for 48-72 hours, monitoring the consumption of the primary amine by TLC.

-

Causality Note: The extended reaction time is necessary for the electrophilic amination to proceed to completion. DCM is an excellent solvent as it is relatively inert and easily removed.

-

Step 2: Cyclization 3. Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

- Causality Note: This wash removes any acidic byproducts from the amination step that could interfere with the subsequent cyclization.

- Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

- Add trifluoroacetic acid (TFA, catalytic amount) to the dried organic solution and stir for 30 minutes.

- Causality Note: TFA serves a dual purpose: it cleaves the N-Boc protecting group (if used in the aminating agent) and acts as an acid catalyst for the Knorr condensation.[4]

- Add hepta-3,5-dione (1.0 equiv) to the reaction mixture.

- Stir at room temperature for 24 hours. Monitor the formation of the pyrazole product by TLC.

Step 3: Work-up and Purification 8. Remove the solvent in vacuo. 9. Purify the crude residue by flash column chromatography on silica gel to afford the pure 1-benzyl-3,5-diethylpyrazole.

Synthesis via α,β-Unsaturated Carbonyl Compounds

An alternative and powerful strategy for pyrazole synthesis involves the reaction of hydrazines with precursors containing a C=C-C=O moiety, such as α,β-unsaturated aldehydes and ketones. This method often proceeds through a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.

Mechanism: Michael Addition and Aromatization

The reaction typically follows a Michael addition-cyclization pathway:

-

Michael Addition: The terminal nitrogen of the hydrazine acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated system.

-

Cyclization: The resulting enolate undergoes an intramolecular condensation, where the second nitrogen atom attacks the carbonyl carbon.

-

Dehydration & Oxidation: The cyclic pyrazoline intermediate is formed after dehydration. Aromatization to the stable pyrazole ring then occurs, often requiring an oxidizing agent or proceeding spontaneously in the presence of air.[11][12]

In some cases, using precursors with a good leaving group at the β-position or using tosylhydrazine allows for direct formation of the pyrazole without the need for a separate oxidation step.[11][12]

Data Presentation: Comparison of Synthetic Routes

| Synthetic Route | Key Precursors | Typical Conditions | Key Advantages | Challenges | Yields |

| Knorr Synthesis | Primary Amine, 1,3-Diketone | Acid or base catalysis, often in EtOH or AcOH | High versatility, readily available starting materials | Regioselectivity with unsymmetrical diketones | 59-98%[10] |

| From α,β-Unsaturated Ketones | Primary Amine, Enone | Often requires a subsequent oxidation step (e.g., I₂, O₂) | Access to different substitution patterns | Control of oxidation, potential for side reactions | 60-92%[1][13] |

| From Acetylenic Ketones | Primary Amine, Ynone | Can be highly regioselective depending on hydrazine substituent | Direct formation of pyrazole, no oxidation needed | Regioselectivity can be an issue, alkyne availability | 70-95%[10] |